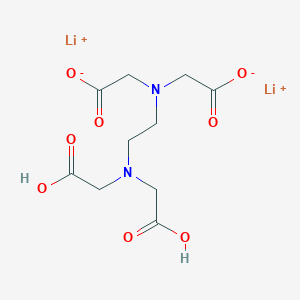

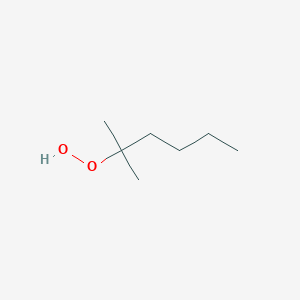

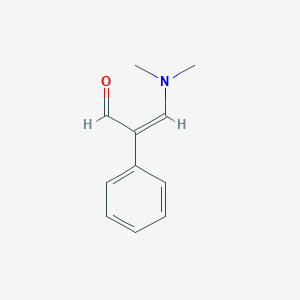

![molecular formula C11H15NO2 B089207 2-[2-(Dimethylamino)ethoxy]benzaldehyde CAS No. 15182-06-6](/img/structure/B89207.png)

2-[2-(Dimethylamino)ethoxy]benzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been explored through various methods. For example, the asymmetric addition of dimethylzinc to benzaldehyde has been studied, showcasing the use of specific catalysts and conditions for the reaction process, which could relate to the synthesis of similar compounds like 2-[2-(Dimethylamino)ethoxy]benzaldehyde (Yamakawa & Noyori, 1999).

Molecular Structure Analysis

Molecular structure and interactions have been examined through X-ray crystallography and vibrational spectroscopy. Studies have highlighted the presence of short contacts and hydrogen bonds, which are crucial for understanding the molecular structure of compounds like 2-methoxy-benzaldehyde (Ribeiro-Claro, Drew, & Félix, 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-[2-(Dimethylamino)ethoxy]benzaldehyde often involve charge transfer reactions, as evidenced by studies on similar molecules showing how protonation affects charge transfer properties and reaction mechanisms (Samanta et al., 2010).

Physical Properties Analysis

Physical properties such as melting points and decomposition temperatures have been explored in related compounds. For instance, ab-initio and DFT calculations can provide insights into various thermodynamic parameters, which are crucial for understanding the physical characteristics of 4-(Dimethylamino) Benzaldehyde and can be extrapolated to related substances (Rocha et al., 2015).

Applications De Recherche Scientifique

Photophysical Behavior and Charge Transfer Reactions : 2-Methoxy-4-(N,N-dimethylamino)benzaldehyde (2-MDMABA) shows strong local emission in all solvents and a weak solvent polarity-dependent red shifted emission in polar aprotic solvents. Protonation at the acceptor aldehyde site enhances acceptor properties and increases the excited state charge transfer reaction. This understanding aids in the development of advanced materials for optoelectronic applications (Samanta et al., 2010).

Corrosion Inhibition : 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone acts as a mixed type corrosion inhibitor for mild steel in acidic environments, highlighting its potential in material protection and engineering applications (Singh et al., 2016).

Organic Synthesis and Catalysis : 4-(Dimethylamino)benzaldehyde is used in various organic synthesis and catalytic processes, including alkylations and preparations of complex organic compounds. These findings are crucial in pharmaceutical and synthetic organic chemistry (Froschauer et al., 2013).

Antifungal Agent Synthesis : Novel chalcones and pyrazolines derivatives synthesized from 4-(2-(dimethylamino)ethoxy)-3-methoxy-benzaldehyde show significant antifungal activities. This is particularly relevant in the development of new antifungal pharmaceuticals (Illicachi et al., 2017).

Enzymatic Reactions and Green Chemistry : Enzymatic reductions using 4-(dimethylamino)benzaldehyde provide insights into biocatalysis and environmentally friendly chemistry, beneficial for sustainable chemical processes (Omori et al., 2012).

Safety And Hazards

“2-[2-(Dimethylamino)ethoxy]benzaldehyde” is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2-[2-(dimethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMYSXRSVLFCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424717 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Dimethylamino)ethoxy]benzaldehyde | |

CAS RN |

15182-06-6 | |

| Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

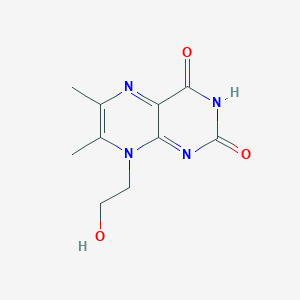

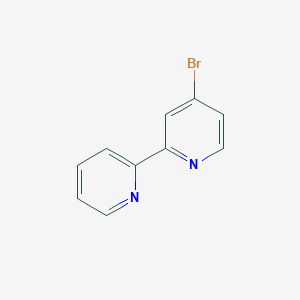

![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)

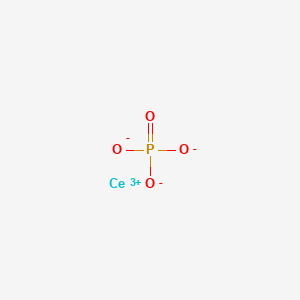

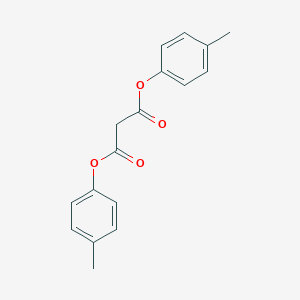

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)